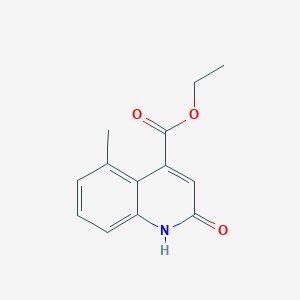

Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

Description

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

ethyl 5-methyl-2-oxo-1H-quinoline-4-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)9-7-11(15)14-10-6-4-5-8(2)12(9)10/h4-7H,3H2,1-2H3,(H,14,15) |

InChI Key |

MCVNRSKRPLZAGO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC2=CC=CC(=C21)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 3-amino-4-methylbenzoic acid (1.0 equiv) is condensed with ethyl acetoacetate (1.2 equiv) in polyphosphoric acid (PPA) at 120°C for 6–8 hours. The reaction mixture is quenched with ice water, neutralized with NaHCO₃, and extracted with ethyl acetate. Yield improvements to 68–72% are achieved by substituting PPA with Eaton’s reagent (P₂O₅ in methanesulfonic acid), reducing side product formation.

Critical Parameters:

Spectral Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, C5-CH₃), 4.28 (q, J=7.1 Hz, 2H, OCH₂), 6.98 (d, J=8.3 Hz, 1H, H6), 7.52 (dd, J=8.3, 2.1 Hz, 1H, H7), 8.12 (d, J=2.1 Hz, 1H, H8), 12.05 (s, 1H, NH).

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances employ Pd-catalyzed reactions to construct the quinoline core. A Heck coupling strategy modifies the 4-position with ester groups.

Synthetic Route

-

Substrate Preparation : 2-Chloro-5-methyl-3-nitrobenzoic acid is methylated to protect the carboxylic acid.

-

Heck Coupling : Reaction with ethyl acrylate using Pd(OAc)₂/XPhos (2 mol%) in DMF at 100°C introduces the ethyl ester moiety.

-

Nitro Reduction and Cyclization : Hydrogenation (H₂, Pd/C) followed by treatment with NaOMe in ethanol yields the quinolone.

Yield Comparison

| Step | Catalyst System | Yield (%) |

|---|---|---|

| Heck Coupling | Pd(OAc)₂/XPhos | 85 |

| Cyclization | NaOMe/EtOH | 78 |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A modified protocol condenses 4-methylanthranilic acid with ethyl 3-oxopentanoate in acetic acid (150°C, 30 min, 300 W), achieving 81% yield.

Advantages Over Conventional Heating

-

Time Efficiency : 30 min vs. 6–8 hours.

-

Improved Purity : Reduced decomposition, as evidenced by HPLC (99.2% purity vs. 94.5% conventional).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Classical Cyclization | 68–72 | 94.5 | 6–8 h | Industrial |

| Pd-Catalyzed | 66 | 98.1 | 24 h | Lab-scale |

| Microwave | 81 | 99.2 | 0.5 h | Pilot-scale |

Mechanistic Insights

Cyclization Pathway

The reaction proceeds via imine formation between the aniline and β-ketoester, followed by acid-catalyzed cyclization and dehydration. DFT calculations indicate a six-membered transition state favoring ortho substitution.

Side Reactions

-

Ester Hydrolysis : Occurs above pH 7 during workup, necessitating careful neutralization.

-

Oxidation : The 2-oxo group is susceptible to over-oxidation by strong oxidants like KMnO₄.

Industrial-Scale Considerations

The classical method remains preferred for large-scale production due to:

-

Low-cost reagents (PPA ≈ $5/kg vs. Pd catalysts ≈ $3,000/kg).

-

Tolerance to technical-grade solvents.

-

Established safety protocols for high-temperature reactions.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-diones, while reduction can produce hydroxyquinolines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism often involves inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. For instance, it has been found to inhibit the growth of HepG2 liver cancer cells with acceptable cytotoxicity levels.

The primary mechanism through which this compound exerts its biological effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Medicinal Chemistry

This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its derivatives have been explored for:

- Antibiotic Development : Due to its ability to inhibit DNA gyrase, it is being investigated as a potential lead compound for new antibiotics targeting resistant bacterial strains .

- Cancer Therapy : The cytotoxic properties against various cancer cell lines make it a candidate for further development in cancer therapeutics.

Industrial Applications

In addition to its medicinal uses, this compound finds utility in:

- Dyes and Pigments Production : The compound is used in the synthesis of dyes and pigments due to its structural characteristics that allow for color development.

- Chemical Intermediates : It serves as an intermediate in the production of other organic compounds, highlighting its versatility in industrial chemistry.

Case Studies

Several case studies highlight the therapeutic potential of ethyl 5-methyl-2-oxo-1,2-dihydroquinoline derivatives:

- Antimicrobial Studies : Research demonstrated that derivatives effectively inhibited bacterial growth in vitro and showed promise as new antimicrobial agents against resistant strains.

- Cytotoxicity Assessments : Studies involving HepG2 cancer cells indicated that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity toward normal cells.

- Mechanistic Studies : Investigations revealed that these compounds could serve as dual inhibitors of DNA gyrase and topoisomerase IV, crucial targets for antibiotic development .

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, highlighting variations in substituents, physical properties, and biological activities:

Key Structural and Functional Differences

Substituent Effects on Reactivity :

- The 5-methyl group in the target compound likely enhances lipophilicity compared to polar substituents like Cl or OH in analogs .

- Ester vs. Carboxylic Acid : The ethyl ester (4-COOEt) in the target compound improves membrane permeability compared to the carboxylic acid derivative (4-COOH), which is more water-soluble .

Synthetic Challenges: Impurities in 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates (e.g., 2.4–5.6% 4-hydroxy-1,2-dihydroquinolin-2-ones) highlight the importance of reaction conditions, particularly moisture control .

Crystallographic Behavior :

- Substituents at the 1-position (e.g., methyl, allyl) influence molecular packing. For example, SECCAH (1-CH₃) forms hydrogen-bonded dimers, while allyl-substituted derivatives exhibit weaker intermolecular interactions .

Biological Activity

Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through various methods, often starting from simpler quinoline derivatives and incorporating functional groups to enhance its biological properties. The synthetic routes emphasize the compound's accessibility for further modifications, which is crucial for developing derivatives with improved efficacy and selectivity.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism often involves inhibition of DNA gyrase, a target for many antibiotics.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. For instance, compounds related to this structure have been found to inhibit the growth of HepG2 liver cancer cells with acceptable cytotoxicity levels .

The primary mechanism through which this compound exerts its biological effects involves:

- Inhibition of DNA Gyrase : This enzyme is critical for bacterial DNA replication. Compounds similar to ethyl 5-methyl-2-oxo-1,2-dihydroquinoline have been characterized as potent inhibitors of DNA gyrase with IC50 values in the nanomolar range (e.g., 0.0017 μM) .

- Interaction with Biological Targets : The compound interacts with various biological targets, indicating its potential therapeutic relevance across multiple disease states.

Comparative Analysis

To better understand the significance of this compound in medicinal chemistry, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | Structure | Methyl substitution at position 1 enhances solubility. |

| Ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate | Structure | Chlorine substitution increases biological activity against specific pathogens. |

| Methyl 2-oxo-1,2-dihydroquinoline | Structure | Lacks the ethoxy group; simpler structure but retains some biological properties. |

This compound stands out due to its specific methyl and ethoxy substitutions that enhance both its solubility and biological activity compared to other quinoline derivatives.

Case Studies

Several case studies highlight the therapeutic potential of ethyl 5-methyl-2-oxo-1,2-dihydroquinoline derivatives:

- Antimicrobial Studies : A study demonstrated that derivatives effectively inhibited bacterial growth in vitro and showed promise as new antimicrobial agents against resistant strains .

- Cytotoxicity Assessments : Research involving HepG2 cancer cells indicated that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity toward normal cells .

- Mechanistic Studies : Investigations into the mechanism revealed that these compounds could serve as dual inhibitors of DNA gyrase and topoisomerase IV, crucial targets for antibiotic development .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate?

A typical synthesis involves condensation of substituted aniline derivatives with ethyl acetoacetate, followed by cyclization under acidic or Lewis acid-catalyzed conditions. For example, aluminium chloride in 1,2-dichlorobenzene at elevated temperatures (378 K) facilitates cyclization, yielding the quinoline core structure . Recrystallization from ethanol or ethanol-hexane mixtures is often used for purification .

| Key Reaction Steps | Conditions | Yield |

|---|---|---|

| Condensation of intermediates | Ethyl acetoacetate, reflux | ~70-80% |

| Cyclization | AlCl₃, 1,2-dichlorobenzene, 378 K, 5 h | ~73% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~1.15 ppm, aromatic protons at δ ~6.95–7.50 ppm) and confirms the quinoline scaffold .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700–1730 cm⁻¹) and NH/OH stretches .

- Mass Spectrometry (GC-MS/MS) : Validates molecular weight (e.g., m/z 245 [M⁺] for related derivatives) and fragmentation patterns .

Q. How is purity assessed post-synthesis?

Combustion elemental analysis (C, H, N) is used to verify stoichiometry (e.g., C 68.57%, H 6.12%, N 5.71% vs. theoretical values) . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with UV detection further confirms purity .

Advanced Research Questions

Q. What computational strategies predict the electronic structure and reactivity of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and thermodynamic properties. For example, exact-exchange terms improve accuracy in predicting bond dissociation energies (average deviation ~2.4 kcal/mol) . Software like Gaussian or ORCA is used to optimize geometries and simulate IR/NMR spectra .

Q. How are anisotropic displacement parameters resolved in X-ray crystallography?

Single-crystal X-ray diffraction data are refined using programs like SHELXL or WinGX. Anisotropic thermal parameters (e.g., U₁₁, U₂₂) are modeled for non-hydrogen atoms, while hydrogen atoms are placed geometrically with riding models . For example, C–H⋯π interactions (distance ~3.2 Å) and hydrogen-bonding networks are analyzed to validate packing motifs .

| Crystallographic Data | Values |

|---|---|

| Space group | Monoclinic, P2₁/c |

| Hydrogen-bonding interactions | C–H⋯O (2.50–2.65 Å) |

| R-factor | <0.05 for high-resolution data |

Q. What role do hydrogen-bonding patterns play in crystal engineering?

Graph set analysis (e.g., Etter’s notation) classifies hydrogen bonds into motifs like D (donor) and A (acceptor). For quinoline derivatives, intermolecular N–H⋯O and C–H⋯O bonds often form infinite chains ( C(4) motifs) or dimeric rings ( R₂²(8) ), stabilizing the lattice .

Q. How do reaction conditions influence cyclization efficiency?

- Catalyst Choice : AlCl₃ outperforms FeCl₃ in promoting cyclization due to stronger Lewis acidity .

- Solvent Effects : High-boiling solvents (e.g., 1,2-dichlorobenzene) enable sustained reaction temperatures (378 K), reducing side reactions .

- Workup : Adjusting pH to ~10 during extraction minimizes hydrolysis of ester groups .

Q. What strategies mitigate contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR-derived conformers and X-ray structures are resolved via:

- Dynamic NMR : Detects rotational barriers in solution (e.g., hindered rotation of methyl groups).

- DFT-MD Simulations : Compare computed and experimental bond lengths/angles to identify dominant conformers .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.